molecular formula C22H17N3O4S2 B2375628 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 459413-90-2

2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B2375628
CAS No.: 459413-90-2
M. Wt: 451.52
InChI Key: IFJJJORZZKLWOD-UHFFFAOYSA-N
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Description

2-Phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide ( 459413-90-2) is a chemical compound supplied for research purposes. It belongs to the class of N-(thiazol-2-yl)-benzamide analogs, which have been identified in scientific studies as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC) . ZAC is an atypical member of the Cys-loop receptor superfamily of ligand-gated ion channels, activated by zinc, copper, and protons, and is believed to mediate physiological functions that are not yet fully elucidated. Research-grade analogs of this compound class have been shown to act as negative allosteric modulators, potentially providing a valuable pharmacological tool for probing the structure and function of this receptor. This product is intended for research use by qualified professionals only and is not meant for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the available safety data before handling.

Properties

IUPAC Name

2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S2/c26-21(19-8-4-5-9-20(19)29-17-6-2-1-3-7-17)24-16-10-12-18(13-11-16)31(27,28)25-22-23-14-15-30-22/h1-15H,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJJJORZZKLWOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring and the phenoxybenzamide moiety. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The phenoxybenzamide moiety can be prepared by reacting phenol with benzoyl chloride in the presence of a base such as pyridine .

The final step involves the coupling of the thiazole ring with the phenoxybenzamide moiety through a sulfonamide linkage. This can be achieved by reacting the thiazole derivative with 4-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Biological Applications

1. Antibacterial Activity

Research has indicated that compounds with thiazole moieties exhibit significant antibacterial properties. For instance, a study synthesized various thiazole-containing compounds and evaluated their antibacterial activities. The results showed that these compounds possess promising antibacterial effects against multiple bacterial strains, suggesting that 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide could be effective in developing new antibacterial agents .

2. Anticancer Properties

The compound is also being investigated for its potential as an anticancer agent. A related study focused on benzamide derivatives as microtubule-targeting agents in drug-resistant cancer cells. It was found that certain derivatives exhibited significant cytotoxicity and could induce cell cycle arrest in cancer cells, overcoming resistance mechanisms associated with traditional chemotherapeutics . This positions this compound as a candidate for further development in cancer therapy.

Case Studies

Case Study 1: Hybrid Heterocycles for Antibacterial Resistance

A study aimed at synthesizing hybrid heterocycles containing thiazole rings demonstrated the successful development of compounds with enhanced antibacterial properties. The synthesized compounds were characterized using spectroscopic techniques and showed significant activity against resistant bacterial strains. The research highlighted the importance of structural features in determining biological activity, paving the way for the application of similar structures like this compound .

Case Study 2: Overcoming Drug Resistance in Cancer Treatment

In another investigation, researchers explored the efficacy of novel benzamide derivatives against drug-resistant cancer cell lines. The findings revealed that these compounds could effectively induce apoptosis and disrupt the mitotic spindle formation in resistant cells. This research underscores the potential of compounds like this compound to serve as innovative solutions for treating resistant cancers .

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and interfere with the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . This interaction leads to the formation of DNA double-strand breaks, cell cycle arrest, and ultimately, cell death .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The benzamide moiety can be modified at different positions to alter electronic, steric, or solubility properties. Key analogs include:

Compound Name Substituent (R) Molecular Formula Key Properties/Activities Reference
2-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzamide 2-F C₁₆H₁₂FN₃O₃S₂ Enhanced electronic effects; potential EP2 receptor modulation
3-Nitro-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzamide 3-NO₂ C₁₆H₁₂N₄O₅S₂ Electron-withdrawing group; possible antitubercular activity
4-tert-Butyl-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzamide 4-tert-butyl C₂₀H₂₂N₃O₃S₂ Steric bulk; improved lipophilicity
2-Iodo-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzamide 2-I C₁₆H₁₂IN₃O₃S₂ Heavy atom effect; potential imaging applications
  • Steric Effects : The 4-tert-butyl group introduces steric hindrance, which could reduce binding to shallow enzyme pockets but improve membrane permeability.
  • Biological Implications : The 2-iodo derivative’s heavy atom may facilitate crystallography or radiopharmaceutical labeling.

Heterocyclic Sulfonamide Variations

Replacement of the thiazole ring with other heterocycles significantly alters activity:

  • Piperidine vs. Thiazole : In EP2 receptor modulators (), piperidine-containing benzamides showed potentiation, but thiazole-based analogs (like the target compound) might exhibit divergent activity due to reduced basicity and altered geometry.

Biological Activity

2-Phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide, also known by its CAS number 58590-31-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H15N3O4S2C_{17}H_{15}N_{3}O_{4}S_{2}, with a molecular weight of approximately 389.45 g/mol. The compound features a thiazole ring which is known for its biological activity, particularly as a pharmacophore in medicinal chemistry.

PropertyValue
Molecular FormulaC17H15N3O4S2
Molecular Weight389.45 g/mol
Density1.5 ± 0.1 g/cm³
LogP2.52

Antibacterial Activity

Research has shown that compounds containing thiazole moieties exhibit significant antibacterial properties. A study evaluated various thiazole derivatives, including those similar to this compound, against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating promising antibacterial efficacy compared to standard antibiotics like ciprofloxacin .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Research on similar thiazole-containing compounds has indicated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported that thiazole derivatives can modulate signaling pathways involved in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell metabolism.
  • Interaction with DNA/RNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Modulation of Cell Signaling Pathways : Thiazole derivatives can affect pathways such as MAPK and PI3K/Akt, which are crucial in cancer cell survival and proliferation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole derivatives:

  • Study on Antibacterial Activity : A comparative study highlighted that compounds with similar structures to our target exhibited MIC values significantly lower than traditional antibiotics against E. coli and S. aureus .
  • Antioxidant Activities : Research indicated that synthesized thiazole derivatives demonstrated moderate to significant antioxidant activities alongside their antibacterial properties .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide?

The synthesis typically involves sequential sulfonylation, coupling, and cyclization reactions. Key steps include:

  • Sulfonylation : Introduction of the thiazole-sulfonamide group via reaction of 4-aminophenylsulfonamide with thiazole derivatives under controlled pH (8–9) and temperature (60–80°C) .
  • Amide Coupling : Reaction of phenoxybenzoyl chloride with the sulfonamide intermediate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the final product . Critical parameters include inert atmosphere (N₂/Ar) to prevent oxidation and precise stoichiometric ratios to minimize byproducts .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the presence of aromatic protons (δ 7.2–8.5 ppm), sulfonamide NH (δ 10–11 ppm), and thiazole protons (δ 7.5–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
  • TLC : Monitoring reaction progress using silica plates and UV visualization .

Advanced Research Questions

Q. How can researchers optimize reaction yields when encountering contradictory data in scaled-up syntheses?

Contradictions often arise from solvent polarity effects or temperature gradients in larger batches. Methodological approaches include:

  • DoE (Design of Experiments) : Systematic variation of solvent (e.g., DMF vs. THF), temperature (50–100°C), and catalyst loading (e.g., DMAP) to identify optimal conditions .
  • In Situ Monitoring : ReactIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .
  • Byproduct Analysis : LC-MS or 2D NMR (COSY, HSQC) to identify impurities and refine purification protocols .

Q. What computational strategies are recommended for predicting the compound’s binding interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. The thiazole and sulfonamide groups often show hydrogen bonding with active-site residues .
  • MD Simulations : GROMACS or AMBER for assessing stability of ligand-target complexes over 100+ ns trajectories .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide) with activity using ML algorithms (Random Forest, SVM) .

Q. How should discrepancies in crystallographic data (e.g., SHELX refinement) and NMR-derived structures be resolved?

  • Cross-Validation : Compare X-ray diffraction data (SHELXL-refined) with NOESY/ROESY NMR to resolve conformational ambiguities .
  • Torsion Angle Analysis : Use Mercury (CCDC) to align crystallographic torsion angles with NMR-derived dihedral restraints .
  • DFT Calculations : Gaussian or ORCA to optimize geometries and validate energetically favorable conformers .

Methodological Guidance for Data Interpretation

Q. What protocols are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC-MS .
  • Kinetic Modeling : Arrhenius plots to predict shelf-life and identify degradation pathways (hydrolysis, oxidation) .

Q. How can researchers design assays to evaluate the compound’s selectivity across related biological targets?

  • Panel Screening : Test against isoforms of the target enzyme (e.g., COX-1 vs. COX-2) using fluorescence polarization or SPR .
  • Cellular Assays : Dose-response curves (IC₅₀) in primary vs. cancer cell lines to assess off-target effects .
  • Proteomics : SILAC or TMT labeling to identify unintended protein interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.